molecular formula C10H9BrN6S B5233619 3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

Cat. No. B5233619
M. Wt: 325.19 g/mol
InChI Key: GWOHYPQOEGCLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of triazolo-triazole derivatives, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. In

Scientific Research Applications

3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the mitochondrial pathway. It has also been proposed that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. Furthermore, this compound has been shown to possess antimicrobial activity by disrupting bacterial cell membranes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine in lab experiments include its relatively simple synthesis method, its potential applications in the field of medicine, and its ability to exhibit various biological activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine. One direction is to investigate its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to explore its antimicrobial properties and its potential use as an antibiotic. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method to yield higher purity products.

Synthesis Methods

The synthesis of 3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine involves the reaction of 3-bromobenzyl chloride with sodium azide to form 3-azidobenzyl chloride. This intermediate is then reacted with 4-amino-5-mercapto-1,2,4-triazole in the presence of copper(I) iodide to yield the final product. The synthesis method is relatively simple and has been reported to yield high purity products.

properties

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN6S/c11-8-3-1-2-7(4-8)5-18-10-15-14-9-16(12)6-13-17(9)10/h1-4,6H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOHYPQOEGCLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NN=C3N2N=CN3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Bromobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-7-amine

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